An In-depth Technical Guide to 4-Allyloxycoumarin (CAS 31005-07-9)
An In-depth Technical Guide to 4-Allyloxycoumarin (CAS 31005-07-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allyloxycoumarin, registered under CAS number 31005-07-9, is a derivative of coumarin, a benzopyran-derived aromatic compound. Coumarins, both naturally occurring and synthetic, are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological and photophysical properties.[1] This guide provides a comprehensive overview of 4-allyloxycoumarin, including its chemical and physical properties, synthesis, spectral characterization, and potential applications, with a focus on its relevance to drug discovery and development. The allyloxy functional group at the 4-position of the coumarin scaffold provides a versatile handle for further chemical modifications and polymerization, making it a molecule of interest for creating functional polymers and bioactive agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-allyloxycoumarin is presented in the table below. These properties are essential for understanding its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| CAS Number | 31005-07-9 | [2] |
| Molecular Formula | C₁₂H₁₀O₃ | [2] |
| Molecular Weight | 202.21 g/mol | [2] |
| IUPAC Name | 4-(prop-2-enoxy)chromen-2-one | [2] |
| Canonical SMILES | C=CCOC1=CC(=O)OC2=CC=CC=C21 | [2] |
| Melting Point | 104-105 °C | [3] |
| Appearance | Crystalline solid | [3] |
| XLogP3 | 2.2 | [2] |
Synthesis of 4-Allyloxycoumarin
The synthesis of 4-allyloxycoumarin is typically achieved through the O-alkylation of its precursor, 4-hydroxycoumarin. This reaction involves the nucleophilic attack of the hydroxyl group of 4-hydroxycoumarin on an allyl electrophile, such as allyl bromide or allyl alcohol.[4][5] The choice of reagents and reaction conditions can influence the yield and purity of the final product.
Synthetic Workflow
Caption: General workflow for the synthesis of 4-allyloxycoumarin.
Detailed Experimental Protocol: Synthesis from 4-Hydroxycoumarin and Allyl Bromide
This protocol is a representative example of the synthesis of 4-allyloxycoumarin.
Materials:
-
4-Hydroxycoumarin
-
Allyl bromide
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxycoumarin (1 equivalent) in DMF or acetone, add a base such as cesium carbonate or potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the corresponding salt.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to afford pure 4-allyloxycoumarin.
Spectral Characterization
The structure of 4-allyloxycoumarin can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 4-allyloxycoumarin is expected to show characteristic signals for the allyl group protons (vinylic and allylic) and the aromatic protons of the coumarin ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the olefinic carbons of the coumarin ring and the allyl group, the ether-linked carbon, and the aromatic carbons.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 4-allyloxycoumarin will exhibit characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring is typically observed around 1733 cm⁻¹.[6] Other significant peaks would include those for C=C stretching of the aromatic ring and the allyl group, and C-O stretching of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 4-allyloxycoumarin, further confirming its identity.
Potential Applications in Research and Drug Development
Coumarin derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticoagulant properties.[1][7][8] 4-allyloxycoumarin, as a member of this family, holds potential in several areas of research and drug development.
Precursor for Bioactive Molecules
The allyl group in 4-allyloxycoumarin serves as a reactive handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities. For instance, the double bond of the allyl group can undergo various reactions such as epoxidation, dihydroxylation, or polymerization.
Development of Functional Polymers
The presence of the polymerizable allyl group makes 4-allyloxycoumarin a valuable monomer for the synthesis of functional polymers.[1] These coumarin-containing polymers may have applications in areas such as drug delivery, bioimaging, and smart materials.[1] For example, coumarin-based nanoparticles have been explored for drug delivery applications.[1]
Signaling Pathway Diagram (Hypothetical)
While specific signaling pathways for 4-allyloxycoumarin are not yet fully elucidated, coumarin derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical mechanism where a coumarin derivative could exert its therapeutic effect.
Caption: Hypothetical signaling pathway for a 4-allyloxycoumarin derivative.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-allyloxycoumarin. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9]
Conclusion
4-Allyloxycoumarin is a versatile coumarin derivative with significant potential in medicinal chemistry and materials science. Its straightforward synthesis from 4-hydroxycoumarin and the presence of a reactive allyl group make it an attractive building block for the development of novel bioactive compounds and functional polymers. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.
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